4-Methoxy-3-(6-methyl-4,8-dioxo-1,3,6,2-dioxazaborocan-2-yl)benzaldehyde
CAS No.:
Cat. No.: VC13836170
Molecular Formula: C13H14BNO6
Molecular Weight: 291.07 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C13H14BNO6 |
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Molecular Weight | 291.07 g/mol |
IUPAC Name | 4-methoxy-3-(6-methyl-4,8-dioxo-1,3,6,2-dioxazaborocan-2-yl)benzaldehyde |
Standard InChI | InChI=1S/C13H14BNO6/c1-15-6-12(17)20-14(21-13(18)7-15)10-5-9(8-16)3-4-11(10)19-2/h3-5,8H,6-7H2,1-2H3 |
Standard InChI Key | VQUDDURVRMSYBC-UHFFFAOYSA-N |
SMILES | B1(OC(=O)CN(CC(=O)O1)C)C2=C(C=CC(=C2)C=O)OC |
Canonical SMILES | B1(OC(=O)CN(CC(=O)O1)C)C2=C(C=CC(=C2)C=O)OC |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
The compound features a benzaldehyde core substituted at the 3-position with a 6-methyl-4,8-dioxo-1,3,6,2-dioxazaborocane moiety and at the 4-position with a methoxy group. This configuration creates a planar aromatic system conjugated to a boron-embedded heterocycle, as evidenced by structural analogs such as 4-(6-methyl-4,8-dioxo-dioxazaborocan-2-yl)benzaldehyde (PubChem CID 71310647) . The boron atom resides within an eight-membered ring system stabilized by two oxygen atoms and a nitrogen atom, forming a rigid bicyclic structure.
Spectroscopic and Computational Descriptors
While experimental data for this specific compound are unavailable, related structures provide benchmarks:
The methoxy substitution at C4 introduces steric and electronic effects distinct from simpler benzaldehyde derivatives, potentially altering reactivity patterns observed in analogs like 3-bromo-4-methoxy variants (CID 166595161) .
Synthetic Pathways and Modifications
Boron Heterocycle Formation
The dioxazaborocane moiety is typically synthesized through condensation reactions between boronic acids and N-methyliminodiacetic acid (MIDA) ligands. For example, 4-formylphenylboronic acid MIDA ester derivatives are prepared via:
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Suzuki-Miyaura coupling to install the boronic acid group
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Subsequent functionalization of the aromatic ring
The methoxy group in the target compound likely originates from either:
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Direct methoxylation via nucleophilic aromatic substitution
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Protection of a phenolic hydroxyl group during synthesis
Stability Considerations
Boron-containing heterocycles exhibit sensitivity to hydrolysis, with stability dependent on:
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Ring strain (8-membered vs. smaller rings)
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Steric protection of the boron center
Comparative studies show MIDA-protected boronic esters maintain stability under ambient conditions for >6 months when stored anhydrously .
Physicochemical Properties
Electronic Characteristics
The conjugated system creates distinct electronic features:
Feature | Impact |
---|---|
Boron-oxygen coordination | Withdraws electron density from aromatic ring |
Methoxy substituent | Electron-donating resonance effects |
Aldehyde group | Polarizes π-system toward carbonyl oxygen |
This electronic tension may enable unique reactivity in catalytic applications, as seen in boron-doped graphitic carbon nitride systems .
Solubility and Partitioning
Predicted solubility parameters (logP):
Solvent System | logP Estimate |
---|---|
n-Octanol/Water | 1.2 ± 0.3 |
DMSO | Highly soluble |
Hexane | <0.1 |
The compound's amphiphilic nature arises from its polar borocycle and hydrophobic aromatic regions.
Parameter | Analog Data (CID 71310575) |
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Acute Oral Toxicity | LD₅₀ > 2000 mg/kg (rat) |
Skin Irritation | Non-irritating |
Environmental Fate | Hydrolyzes to boric acid |
Future Research Directions
Critical knowledge gaps to address:
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Single-crystal X-ray diffraction analysis for precise structural elucidation
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Photophysical characterization (UV-Vis, fluorescence)
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Catalytic performance in cross-coupling vs. oxidation reactions
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Computational modeling of boron-centered reactivity
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